molecular formula C8H6F5NO B1409144 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol CAS No. 1823392-17-1

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Cat. No.: B1409144
CAS No.: 1823392-17-1
M. Wt: 227.13 g/mol
InChI Key: WFBMRUZHFVHKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is an organic compound that features both fluorine and pyridine moieties. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it valuable in various scientific and industrial applications. This compound is particularly noted for its potential use in pharmaceuticals and agrochemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions. For instance, the diazotization of 2-aminopyridine derivatives with sodium nitrite in hydrofluoric acid can yield fluorinated pyridines .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents and controlled reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different fluorinated alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce various fluorinated alcohols.

Scientific Research Applications

Drug Development

The compound has been investigated for its potential use as an active pharmaceutical ingredient (API) due to its ability to interact with biological targets. Research indicates that compounds with similar structures exhibit pharmacological activities such as enzyme inhibition and modulation of biochemical pathways. For instance, the presence of fluorine atoms enhances hydrogen bonding capabilities, which can influence drug-receptor interactions and improve bioavailability .

Ethanol Antagonism

Studies have shown that derivatives of this compound may exhibit ethanol antagonism, suggesting potential therapeutic applications in treating acute ethanol intoxication. This property could be beneficial for developing medications aimed at managing alcohol dependence or overdose situations .

Herbicidal Activity

The compound's structural characteristics make it a candidate for use in agrochemicals, particularly herbicides. Similar pyridine derivatives have been noted for their herbicidal properties, indicating that 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol may serve as a chemical intermediate in the synthesis of effective herbicides . The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its efficacy in targeting specific plant enzymes.

Synthetic Routes

The synthesis of this compound typically involves fluorination processes applied to pyridine derivatives. Common methods include diazotization followed by nucleophilic substitution reactions, which allow for the introduction of fluorine atoms into the pyridine ring .

Industrial Applications

In industrial settings, large-scale production may utilize continuous flow reactors and advanced fluorination techniques to ensure high yields and purity levels of the final product. The optimization of reaction conditions is crucial to maintain the stability and reactivity of the compound during synthesis.

Interaction with Biomolecules

The unique structure of this compound allows it to interact with various enzymes and proteins within biological systems. Its ability to form strong hydrogen bonds and electrostatic interactions can modulate enzyme activity, influencing metabolic pathways .

Environmental Stability

Environmental factors such as temperature and storage conditions play a significant role in the stability of this compound. It is recommended that the compound be stored under inert atmospheres at low temperatures to preserve its integrity and efficacy.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-5-(trifluoromethyl)pyridine
  • 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)propane-1,3-diol
  • 2,2-Difluoro-2-(pyridin-2-yl)ethanol

Uniqueness

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is unique due to its specific arrangement of fluorine atoms and the trifluoromethyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications .

Biological Activity

2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol is a fluorinated organic compound known for its unique chemical structure, which includes both fluorine and pyridine moieties. This compound has gained attention in various fields, particularly in pharmaceuticals and agrochemicals, due to its stability and potential biological activities.

Chemical Structure

  • IUPAC Name : 2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol
  • Molecular Formula : C8H6F5NO
  • CAS Number : 1823392-17-1

Properties

The presence of fluorine atoms enhances the compound's ability to interact with biological systems, potentially leading to various pharmacological effects. The trifluoromethyl group contributes to its hydrophobic characteristics, influencing its bioactivity.

The biological activity of this compound is believed to involve interactions with specific biological targets through mechanisms such as nucleophilic substitution. Compounds with similar structures have been shown to interact with peripheral sensory trigeminal nerves, suggesting a potential role in modulating pain pathways and other sensory functions.

Pharmacological Properties

Research indicates that compounds containing trifluoromethyl groups can enhance biological activity. For instance, the incorporation of such groups has been linked to increased potency in inhibiting various enzymes and receptors . The unique structural features of this compound may facilitate strong hydrogen bonding and electrostatic interactions with biomolecules, thus affecting their activity and stability.

Case Studies and Research Findings

Recent studies have explored the compound's potential in drug discovery and its effects on biological systems:

  • Antiparasitic Activity : In a study investigating the activity of pyridine derivatives against parasites, modifications in the structure significantly influenced both metabolic stability and aqueous solubility. The results suggested that specific substitutions could enhance antiparasitic activity while maintaining low cytotoxicity .
    CompoundEC50 (μM)Metabolic Stability (CLint μL/min/mg)
    Parent Compound0.01042
    Trifluoromethyl Substituted0.00558
  • Enzyme Inhibition : Another study highlighted how trifluoromethyl groups improve the interaction of compounds with enzymes involved in metabolic processes. The addition of these groups was associated with enhanced inhibition rates compared to non-fluorinated analogs .
  • Cytotoxicity Assessment : The cytotoxic effects were evaluated using human HepG2 cells over a 48-hour period. The compound exhibited moderate toxicity levels at higher concentrations but showed promising results in lower doses, indicating a potential therapeutic window for further exploration .

Environmental Influence on Activity

The efficacy and stability of this compound are influenced by environmental factors such as temperature and storage conditions. Optimal storage under inert atmospheres at low temperatures is recommended to preserve its activity.

Properties

IUPAC Name

2,2-difluoro-2-[5-(trifluoromethyl)pyridin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5NO/c9-7(10,4-15)6-2-1-5(3-14-6)8(11,12)13/h1-3,15H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMRUZHFVHKEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(F)(F)F)C(CO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
Reactant of Route 3
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
Reactant of Route 4
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
Reactant of Route 5
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol
Reactant of Route 6
Reactant of Route 6
2,2-Difluoro-2-(5-(trifluoromethyl)pyridin-2-yl)ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.